molecular formula C14H10F3NO2 B1629331 Methyl 5-(4-(trifluoromethyl)phenyl)nicotinate CAS No. 893734-81-1

Methyl 5-(4-(trifluoromethyl)phenyl)nicotinate

Cat. No. B1629331
Key on ui cas rn: 893734-81-1
M. Wt: 281.23 g/mol
InChI Key: MRMBHHUOBOMXTP-UHFFFAOYSA-N
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Patent
US08202862B2

Procedure details

According to General Method 3A, 28 g (132 mmol) of methyl 5-bromonicotinate and 30 g (158 mmol, 1.2 eq.) of 4-trifluoromethylphenylboronic acid were reacted. Yield: 32 g (85% of theory)
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1>>[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[N:4][CH:3]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1C=C(C=NC1)C(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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